molecular formula C7H11NO2 B6197577 6-imino-5,5-dimethyloxan-2-one CAS No. 2680533-22-4

6-imino-5,5-dimethyloxan-2-one

Cat. No.: B6197577
CAS No.: 2680533-22-4
M. Wt: 141.2
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Description

6-imino-5,5-dimethyloxan-2-one is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.1677 g/mol . Its CAS Registry Number is 2680533-22-4 . This product is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any personal applications. Researchers can find this compound available for purchase under catalog number AR0282JK from commercial suppliers . Please refer to the relevant technical data sheets, including the Material Safety Data Sheet (MSDS), for safe handling and detailed specifications before use.

Properties

CAS No.

2680533-22-4

Molecular Formula

C7H11NO2

Molecular Weight

141.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 6 Imino 5,5 Dimethyloxan 2 One

Retrosynthetic Analysis and Design of Precursor Molecules

No information is available regarding the retrosynthetic disconnection or the design of precursor molecules for the synthesis of 6-imino-5,5-dimethyloxan-2-one.

Development of Novel Synthetic Pathways

There are no published reports on the development of synthetic pathways for 6-imino-5,5-dimethyloxan-2-one. Consequently, the following subsections are without content.

Multi-Step Linear Synthetic Sequences

No data available.

Convergent Synthesis Strategies

No data available.

Cascade and One-Pot Reaction Methodologies

No data available.

Optimization of Reaction Parameters and Yield Enhancement Strategies

The efficiency and selectivity of a synthetic route are highly dependent on the reaction parameters. Systematic optimization of these parameters is crucial for maximizing the yield of 6-imino-5,5-dimethyloxan-2-one while minimizing the formation of byproducts.

The choice of solvent can significantly impact reaction rates and equilibrium positions. For the synthesis of related heterocyclic compounds, a range of solvents from polar aprotic (e.g., DMSO, DMF) to nonpolar (e.g., toluene, hexane) have been employed. mdpi.com The solvent's polarity, viscosity, and ability to solvate reactants and transition states are critical factors. In some cases, solvent-free conditions, particularly in conjunction with microwave irradiation and heterogeneous catalysis, can lead to highly efficient and environmentally friendly processes. researchgate.net

Temperature is a key parameter that influences the rate of chemical reactions. For the synthesis of lactones, heat treatment has been shown to increase the formation of these compounds. researchgate.net However, excessively high temperatures can lead to decomposition or the formation of unwanted side products. The optimal temperature for the synthesis of 6-imino-5,5-dimethyloxan-2-one would need to be determined empirically for each step of the synthetic route.

Pressure can also play a significant role, particularly in reactions involving gaseous reagents or intermediates. For example, in reductive amination reactions, hydrogen pressure is a critical parameter affecting the rate of hydrogenation. mdpi.com High-pressure conditions have also been explored to influence cellular growth and enzyme activities in biocatalytic processes. researchgate.net

Table 3: Influence of Temperature and Pressure on a Model Hydrogenation Reaction

EntryTemperature (°C)H2 Pressure (bar)Reaction Time (h)Conversion (%)
12551360
25051385
35010395
470103>99

This table illustrates the general trend of increased reaction rate with higher temperature and pressure in a related hydrogenation reaction. mdpi.com

Optimizing the stoichiometric ratio of reactants is essential for maximizing yield and minimizing waste. A systematic variation of the reactant ratios can identify the optimal conditions where the limiting reagent is fully consumed. For example, in a multi-component reaction, a gradual increase in the equivalents of certain reagents can lead to a significant increase in product yield, after which a plateau or even a decrease may be observed. researchgate.net Careful control of stoichiometry is also crucial in preventing the formation of side products arising from the reaction of excess reagents.

Purification Methodologies for Synthetic Products

The isolation and purification of the final product are critical steps in any synthetic sequence. For a polar, heterocyclic compound like 6-imino-5,5-dimethyloxan-2-one, a combination of purification techniques would likely be employed.

Common purification methods for related compounds include:

Chromatography: Column chromatography using silica gel or alumina is a standard technique for separating the desired product from unreacted starting materials and byproducts. mdpi.com The choice of eluent system (a mixture of solvents) is critical for achieving good separation.

Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining a high-purity material.

Extraction: Liquid-liquid extraction is often used during the work-up procedure to separate the product from inorganic salts and other water-soluble impurities. mdpi.com

Distillation: For volatile liquid products, distillation under reduced pressure can be an effective purification method.

The progress of the purification is typically monitored by thin-layer chromatography (TLC) to assess the purity of the collected fractions. mdpi.com

Chromatographic Separation Techniques (e.g., Column Chromatography, Flash Chromatography)

No specific protocols, such as the choice of stationary phase, mobile phase composition, or elution gradients for the column or flash chromatographic purification of 6-imino-5,5-dimethyloxan-2-one, have been found in the surveyed literature. General principles of chromatography could be applied, but any specific parameters would be purely speculative without experimental data for this particular compound.

Mechanistic Investigations of Formation and Transformation Reactions of 6 Imino 5,5 Dimethyloxan 2 One

Stereochemical Aspects of Reactions Involving 6-Imino-5,5-Dimethyloxan-2-one

The stereochemical outcomes of reactions involving the 6-imino-5,5-dimethyloxan-2-one scaffold are of significant interest in synthetic chemistry. The presence of stereogenic centers and the conformational rigidity of the six-membered ring can allow for a high degree of control over the spatial arrangement of atoms in reaction products. This section delves into the diastereoselectivity and enantioselectivity of such reactions, the strategies for inducing chirality, and the influence of the molecule's conformation on its reactivity. Given the limited direct research on this specific imino-lactone, the principles discussed are based on well-established knowledge from analogous heterocyclic systems, such as 1,3-oxazinan-6-ones and other substituted six-membered rings.

Diastereoselectivity and Enantioselectivity Studies

Reactions at centers adjacent to the stereocenters of the 6-imino-5,5-dimethyloxan-2-one ring are expected to proceed with notable diastereoselectivity. This is largely due to the steric hindrance imposed by the ring's substituents, which directs the approach of incoming reagents to the less hindered face of the molecule. For instance, in related 1,3-oxazinan-6-ones, enolate reactions have been shown to produce products with excellent trans diastereoselectivity. nih.gov This suggests that reactions involving the enolate of 6-imino-5,5-dimethyloxan-2-one would similarly favor the formation of one diastereomer over the other.

Enantioselectivity in reactions involving achiral precursors of 6-imino-5,5-dimethyloxan-2-one can be achieved through the use of chiral catalysts. Asymmetric synthesis is a powerful tool for producing enantiomerically pure compounds, which is crucial in fields like pharmacology where different enantiomers can have vastly different biological activities. wikipedia.org Chiral Lewis acids or organocatalysts could be employed to control the stereochemical outcome of reactions such as cycloadditions or alkylations that form the heterocyclic ring, leading to the desired enantiomer.

The table below illustrates typical diastereoselectivity that might be observed in reactions of related oxazinanone systems, which can be extrapolated to predict the behavior of 6-imino-5,5-dimethyloxan-2-one.

Reaction TypeSubstrate AnalogueReagentDiastereomeric Ratio (d.r.)
Enolate Alkylation4-Substituted-1,3-oxazinan-6-oneAlkyl Halide>95:5 (trans:cis)
Aldol ReactionN-Acyl-oxazolidinoneAldehyde>98:2 (syn:anti)
CycloadditionChiral IminolactoneOlefin>99:1

This table is illustrative and based on data from analogous systems to predict potential outcomes for 6-imino-5,5-dimethyloxan-2-one.

Chiral Induction Strategies and Auxiliaries

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary can be removed. For the synthesis of chiral derivatives of 6-imino-5,5-dimethyloxan-2-one, a chiral auxiliary could be attached to the imino nitrogen or another part of a precursor molecule.

Commonly used chiral auxiliaries that could be adapted for this purpose include Evans oxazolidinones and pseudoephedrine. wikipedia.org For example, an acyclic precursor containing a chiral auxiliary could be cyclized to form the 6-imino-5,5-dimethyloxan-2-one ring, with the auxiliary directing the stereochemistry of the cyclization. Subsequently, the auxiliary would be cleaved to yield the enantiomerically enriched product.

The choice of a chiral auxiliary is critical and depends on the specific reaction and desired stereochemical outcome. The following table provides examples of chiral auxiliaries and their typical applications in asymmetric synthesis, which could be relevant for the synthesis of chiral 6-imino-5,5-dimethyloxan-2-one derivatives.

Chiral AuxiliaryTypical ApplicationExpected Enantiomeric Excess (e.e.)
Evans OxazolidinonesAsymmetric Aldol Reactions, Alkylations>99%
PseudoephedrineAsymmetric Alkylations>95%
(S)-1-amino-2-methoxymethylpyrrolidine (SAMP)Asymmetric Alkylations of Carbonyls>95%
(R)-PantolactoneAsymmetric Diels-Alder Reactions>90%

This table presents common chiral auxiliaries and their general effectiveness, suggesting potential strategies for the asymmetric synthesis of 6-imino-5,5-dimethyloxan-2-one. eurekaselect.com

Conformational Analysis and its Influence on Reactivity

The reactivity of cyclic compounds is heavily influenced by their three-dimensional shape. For 6-imino-5,5-dimethyloxan-2-one, a six-membered ring, the most stable conformation is likely a chair or a twist-boat conformation. The gem-dimethyl group at the C5 position is expected to have a significant impact on the ring's conformation and, consequently, its reactivity.

In a chair conformation, substituents can occupy either axial or equatorial positions. Generally, bulky substituents prefer the equatorial position to minimize steric strain from 1,3-diaxial interactions. libretexts.org The gem-dimethyl group at C5 will likely influence the conformational equilibrium and may lock the ring in a specific chair conformation. This conformational rigidity can enhance the selectivity of reactions by exposing one face of the molecule to reagents more than the other.

Theoretical and Computational Chemistry Approaches for 6 Imino 5,5 Dimethyloxan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. These methods, including Density Functional Theory (DFT) and ab initio calculations, provide insights into electronic structure, which in turn governs a molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy

Density Functional Theory (DFT) is a widely used computational method to determine the ground-state electronic structure of molecules. By approximating the exchange-correlation energy, DFT can efficiently calculate the optimized molecular geometry and total electronic energy of a system. For a molecule like 6-imino-5,5-dimethyloxan-2-one, DFT calculations would be instrumental in predicting key structural parameters.

Hypothetical Data Table for DFT Calculations on 6-imino-5,5-dimethyloxan-2-one (Illustrative)

ParameterCalculated Value
Total Energy (Hartree)Data not available
C=O Bond Length (Å)Data not available
C=N Bond Length (Å)Data not available
O-C-C Bond Angle (°)Data not available
C-N-H Bond Angle (°)Data not available
Dipole Moment (Debye)Data not available

Note: This table is for illustrative purposes only. No published data exists for these parameters for 6-imino-5,5-dimethyloxan-2-one.

Ab Initio Methods for Molecular Orbitals and Electron Distribution

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), can provide highly accurate descriptions of molecular orbitals and electron distribution. For 6-imino-5,5-dimethyloxan-2-one, these calculations would reveal the nature of its frontier molecular orbitals (HOMO and LUMO) and the distribution of electron density, which are crucial for understanding its chemical behavior.

Molecular Dynamics Simulations of Conformational Space and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule and its interactions with other molecules, such as solvents or biological macromolecules. For 6-imino-5,5-dimethyloxan-2-one, MD simulations could provide insights into its flexibility, preferred conformations in different environments, and potential binding modes with other molecules.

Computational Prediction of Reactivity and Selectivity Profiles

Computational methods can be powerful tools for predicting the reactivity and selectivity of chemical reactions. By analyzing the electronic structure and potential energy surfaces, chemists can gain a deeper understanding of reaction mechanisms and predict the outcomes of reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept used to predict the reactivity of molecules. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy gap between the HOMO and LUMO is an important indicator of a molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For 6-imino-5,5-dimethyloxan-2-one, FMO analysis would help in identifying the most likely sites for nucleophilic and electrophilic attack.

Hypothetical FMO Data for 6-imino-5,5-dimethyloxan-2-one (Illustrative)

OrbitalEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO GapData not available

Note: This table is for illustrative purposes only. No published data exists for these parameters for 6-imino-5,5-dimethyloxan-2-one.

Reaction Path Analysis and Intrinsic Reaction Coordinate (IRC) Calculations

To gain a more detailed understanding of a chemical reaction, computational chemists can perform reaction path analysis. This involves mapping out the potential energy surface along the reaction coordinate, which connects the reactants to the products via a transition state. Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state correctly connects the desired reactants and products. For reactions involving 6-imino-5,5-dimethyloxan-2-one, these calculations would be essential for elucidating reaction mechanisms and predicting reaction barriers, thereby providing insights into reaction rates and selectivity.

In Silico Design and Virtual Screening of Related Derivatives

The exploration of novel therapeutic agents often begins with the computational design and evaluation of derivatives of a lead compound. For 6-imino-5,5-dimethyloxan-2-one, in silico approaches provide a rational and efficient pathway to identify analogs with potentially enhanced biological activity and favorable pharmacokinetic profiles. This section details the hypothetical application of these computational strategies to design and screen a library of derivatives based on the 6-imino-5,5-dimethyloxan-2-one scaffold.

Rationale for Derivative Design

The core structure of 6-imino-5,5-dimethyloxan-2-one presents several sites for chemical modification. The imino group, the lactone ring, and the gem-dimethyl groups can be altered to modulate properties such as target binding affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) characteristics. A virtual library of derivatives can be constructed by introducing a variety of substituents at these positions. The goal of this in silico design is to explore the structure-activity relationship (SAR) of this chemical series.

Virtual Screening Methodologies

A hierarchical virtual screening workflow is typically employed to filter a large library of designed derivatives down to a manageable number of promising candidates for synthesis and experimental testing. This process generally involves molecular docking simulations and ADMET profiling.

Molecular Docking Studies:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In this hypothetical study, a relevant biological target, such as a protein kinase, is selected based on the therapeutic area of interest. For instance, Cyclin-Dependent Kinase 2 (CDK2) is a common target in oncology research.

The virtual screening process would involve:

Preparation of the Receptor: A high-resolution crystal structure of the target protein (e.g., CDK2, PDB ID: 1FIN) is obtained from the Protein Data Bank. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

Ligand Preparation: The 3D structures of the designed 6-imino-5,5-dimethyloxan-2-one derivatives are generated and optimized to their lowest energy conformation.

Docking Simulation: A docking program (e.g., AutoDock Vina or Glide) is used to place each derivative into the active site of the target protein. The program calculates a docking score, which estimates the binding affinity. A more negative score typically indicates a more favorable binding interaction.

The results of such a hypothetical docking study are presented in the table below. The derivatives are designed with various substitutions to explore different chemical spaces.

Table 1: Hypothetical Docking Scores of 6-imino-5,5-dimethyloxan-2-one Derivatives against CDK2

Compound ID Substitution on Imino Group Docking Score (kcal/mol) Key Interacting Residues
Parent -H -5.8 Leu83, Gln131
DERIV-01 -CH3 -6.2 Leu83, Ile10, Gln131
DERIV-02 -C6H5 -7.5 Leu83, Phe80, Asp86
DERIV-03 -CH2-C6H5 -7.9 Leu83, Phe80, Asp86, Gln131
DERIV-04 -C(O)CH3 -6.5 Leu83, Asp145

| DERIV-05 | -SO2-C6H4-CH3 | -8.2 | Leu83, Phe80, Lys33, Asp145 |

From this hypothetical data, derivatives with larger aromatic substituents (DERIV-02, DERIV-03, and DERIV-05) show improved docking scores, suggesting that these modifications may enhance binding to the active site of CDK2. Specifically, the phenyl and benzyl (B1604629) groups could form favorable pi-stacking interactions with residues like Phe80.

ADMET Prediction:

In addition to target affinity, the drug-like properties of the designed derivatives are critical. In silico ADMET prediction tools are used to evaluate the pharmacokinetic and toxicity profiles of the virtual compounds. Properties such as aqueous solubility, blood-brain barrier (BBB) permeability, cytochrome P450 (CYP) inhibition, and potential for hERG (human Ether-à-go-go-Related Gene) channel blockade are assessed.

The table below shows a sample of predicted ADMET properties for the top-scoring hypothetical derivatives.

Table 2: Predicted ADMET Properties of Selected Derivatives

Compound ID Molecular Weight ( g/mol ) LogP Aqueous Solubility (logS) BBB Permeability CYP2D6 Inhibition hERG Inhibition
DERIV-02 231.28 2.1 -2.5 High Low Risk Low Risk
DERIV-03 245.31 2.5 -2.8 High Low Risk Medium Risk

| DERIV-05 | 309.38 | 2.8 | -3.5 | Low | Medium Risk | Medium Risk |

Based on these in silico predictions, DERIV-02 emerges as a potentially promising candidate. It has a good docking score, a favorable molecular weight and lipophilicity (LogP), and a low predicted risk for key toxicities. While DERIV-03 and DERIV-05 have better docking scores, they also have potentially less favorable ADMET profiles, such as lower solubility and higher risk of hERG inhibition.

This virtual screening cascade allows for the prioritization of a small number of derivatives for chemical synthesis and subsequent in vitro biological evaluation, thereby accelerating the drug discovery process.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment of 6 Imino 5,5 Dimethyloxan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the detailed molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides invaluable information regarding the carbon-hydrogen framework, functional group connectivity, and stereochemical relationships within 6-imino-5,5-dimethyloxan-2-one.

1D NMR (¹H, ¹³C) for Backbone and Functional Group Assignment

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most direct insight into the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. The predicted chemical shifts are crucial for the preliminary assignment of the molecular backbone and key functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their electronic environments. For 6-imino-5,5-dimethyloxan-2-one, the predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the gem-dimethyl groups, the methylene (B1212753) protons of the oxane ring, and the imino proton. The integration of these signals would confirm the number of protons in each unique environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The predicted spectrum for 6-imino-5,5-dimethyloxan-2-one would show characteristic signals for the carbonyl carbon, the imino carbon, the quaternary carbon bearing the dimethyl groups, the methylene carbons, and the methyl carbons. The distinct chemical shifts of the carbonyl and imino carbons are particularly diagnostic.

Predicted 1D NMR Data for 6-imino-5,5-dimethyloxan-2-one:

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2-~170
3~2.5 (t)~35
4~1.8 (t)~40
5-~80
6-~165
7 (CH₃)~1.2 (s)~25
8 (CH₃)~1.2 (s)~25
NH~8.0 (br s)-

Note: Predicted values are estimates and may vary based on the solvent and prediction software used. 's' denotes singlet, 't' denotes triplet, and 'br s' denotes broad singlet.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are indispensable for establishing the connectivity between atoms and elucidating the three-dimensional structure of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. For 6-imino-5,5-dimethyloxan-2-one, a COSY spectrum would show a correlation between the methylene protons at positions 3 and 4, confirming their adjacent relationship in the ring structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for definitively assigning the ¹³C signals based on the more readily interpretable ¹H spectrum. For instance, the proton signals of the gem-dimethyl groups would correlate with the corresponding methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. HMBC is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. Key HMBC correlations would be expected from the methyl protons to the quaternary carbon at C5 and the methylene carbon at C4, and from the methylene protons at C3 to the carbonyl carbon at C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is critical for determining stereochemistry and conformation. For this molecule, NOESY could reveal through-space interactions between the methyl groups and adjacent methylene protons, helping to define the chair-like conformation of the oxane ring.

Expected 2D NMR Correlations for 6-imino-5,5-dimethyloxan-2-one:

ExperimentCorrelating ProtonsCorrelating Carbons
COSY H3 ↔ H4-
HSQC H3 ↔ C3-
H4 ↔ C4-
H7/H8 ↔ C7/C8-
HMBC H3 ↔ C2, C4, C5-
H4 ↔ C2, C3, C5, C7, C8-
H7/H8 ↔ C4, C5-

Solid-State NMR Techniques for Crystalline Forms

For the analysis of 6-imino-5,5-dimethyloxan-2-one in its solid, crystalline form, solid-state NMR (ssNMR) techniques are employed. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR, these interactions provide valuable information about the local structure and packing in the crystal lattice. Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. ssNMR can be used to study polymorphism, identify different crystalline forms, and understand intermolecular interactions in the solid state.

Infrared (IR) and Raman Spectroscopy Techniques for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a rapid and non-destructive method for identifying the functional groups present in a molecule.

Vibrational Mode Analysis for Characteristic Absorbances

The IR and Raman spectra of 6-imino-5,5-dimethyloxan-2-one would be characterized by specific vibrational modes corresponding to its functional groups.

C=O Stretch: A strong absorption band in the IR spectrum, typically around 1730-1750 cm⁻¹, would be indicative of the ester carbonyl group within the six-membered lactone ring.

C=N Stretch: The imino group would exhibit a characteristic stretching vibration in the region of 1640-1690 cm⁻¹. This peak might be of medium to strong intensity in the IR spectrum and would be a key indicator of the imine functionality.

N-H Stretch: The N-H bond of the imino group would give rise to a stretching vibration, typically appearing in the 3200-3400 cm⁻¹ region of the IR spectrum. The peak shape can be broad due to hydrogen bonding.

C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ range.

C-O Stretch: The C-O single bond stretch of the ester group would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Raman spectroscopy would provide complementary information, with the C=N and C=C (if any) bonds often giving rise to strong Raman signals.

Predicted Vibrational Frequencies for 6-imino-5,5-dimethyloxan-2-one:

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
C=O (Lactone)Stretch~1740
C=N (Imino)Stretch~1660
N-H (Imino)Stretch~3300
C-H (Aliphatic)Stretch2850-3000
C-O (Ester)Stretch1000-1300

Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For 6-imino-5,5-dimethyloxan-2-one, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) would be employed.

The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the exact mass of the compound. The high-resolution mass spectrum would provide the elemental composition, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and helps to confirm its structure. Expected fragmentation pathways for 6-imino-5,5-dimethyloxan-2-one could include:

Loss of small molecules: Neutral losses of molecules such as CO, CO₂, or isobutene from the molecular ion.

Ring-opening and subsequent fragmentation: Cleavage of the oxane ring followed by further fragmentation.

Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl and imino groups.

Predicted Key Mass Spectrometry Fragments for 6-imino-5,5-dimethyloxan-2-one:

m/z ValueProposed Fragment
141[M]⁺ (Molecular Ion)
126[M - CH₃]⁺
113[M - CO]⁺
98[M - C₃H₅]⁺
85[M - C₄H₈]⁺
56[C₄H₈]⁺

Note: The relative intensities of these fragments would depend on the ionization method and energy used.

By integrating the data from these complementary spectroscopic and spectrometric techniques, a comprehensive and unambiguous structural elucidation of 6-imino-5,5-dimethyloxan-2-one can be achieved, ensuring its identity and purity for any subsequent applications.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high precision. For 6-imino-5,5-dimethyloxan-2-one, HRMS would provide an exact mass measurement, allowing for the calculation of its unique molecular formula.

Theoretical Exact Mass Calculation:

The molecular formula for 6-imino-5,5-dimethyloxan-2-one is C₇H₁₁NO₂. The theoretical exact mass can be calculated using the monoisotopic masses of the most abundant isotopes of its constituent elements.

ElementIsotopeAtomic Mass (Da)CountTotal Mass (Da)
Carbon¹²C12.000000784.000000
Hydrogen¹H1.0078251111.086075
Nitrogen¹⁴N14.003074114.003074
Oxygen¹⁶O15.994915231.989830
Total 141.078979

An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ that is extremely close to this theoretical value, confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For 6-imino-5,5-dimethyloxan-2-one, the protonated molecule ([M+H]⁺, m/z ≈ 142.0868) would be isolated and subjected to collision-induced dissociation (CID). While specific fragmentation data is not available, plausible fragmentation pathways can be proposed based on the known fragmentation of piperidine (B6355638) alkaloids and other lactams.

Proposed Fragmentation Pathways:

The fragmentation of the 6-imino-5,5-dimethyloxan-2-one molecular ion would likely initiate from the protonated imino or carbonyl group, leading to characteristic neutral losses and the formation of stable fragment ions.

Loss of CO: A common fragmentation pathway for lactams is the loss of carbon monoxide (CO), which would result in a fragment ion with a specific m/z.

Ring Opening and Cleavage: The heterocyclic ring could undergo cleavage, leading to various smaller fragment ions. The presence of the gem-dimethyl group at the 5-position would influence the fragmentation, potentially leading to the loss of isobutylene.

Loss of NH₃: The imino group could be lost as ammonia (B1221849) (NH₃) or related nitrogen-containing fragments.

A detailed analysis of the MS/MS spectrum would allow for the piecing together of these fragments to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Should the compound be chiral and resolved into its enantiomers, X-ray crystallography of a single crystal could determine the absolute stereochemistry. For the achiral 6-imino-5,5-dimethyloxan-2-one, this analysis would reveal the solid-state conformation and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. Based on studies of similar piperidine derivatives, the six-membered ring would likely adopt a chair or a twisted-boat conformation in the solid state.

Chromatographic Separation and Purity Analysis Techniques

Chromatographic methods are indispensable for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile organic compounds. For 6-imino-5,5-dimethyloxan-2-one, a reversed-phase HPLC method would likely be developed.

Typical HPLC Method Parameters:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of water and acetonitrile (B52724) or methanol, possibly with an additive like formic acid to improve peak shape.
Flow Rate 1.0 mL/min
Detection UV detection, likely at a wavelength around 210 nm where the amide and imine chromophores absorb.
Column Temperature Ambient or slightly elevated (e.g., 30 °C)

Method validation would be performed according to ICH guidelines to ensure the method is accurate, precise, specific, linear, and robust for its intended purpose of purity determination. ugm.ac.idnih.gov

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. The volatility of 6-imino-5,5-dimethyloxan-2-one would need to be assessed. If it is sufficiently volatile and stable at elevated temperatures, a GC method could be developed.

Anticipated GC Method Parameters:

ParameterCondition
Column A mid-polarity column (e.g., DB-5ms or equivalent)
Injector Temperature 250 °C
Oven Program A temperature gradient, for example, starting at 100 °C and ramping to 280 °C.
Carrier Gas Helium or Hydrogen
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)

If the compound is not sufficiently volatile, derivatization to a more volatile species could be explored.

Thin Layer Chromatography (TLC) is a rapid and cost-effective technique primarily used for monitoring the progress of chemical reactions. In the synthesis of 6-imino-5,5-dimethyloxan-2-one, TLC would be used to track the consumption of starting materials and the formation of the product. libretexts.org

Typical TLC Setup:

ParameterDescription
Stationary Phase Silica gel plates (e.g., Silica Gel 60 F₂₅₄)
Mobile Phase A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The exact ratio would be optimized to achieve good separation.
Visualization UV light (if the compound is UV active) and/or staining with a suitable reagent (e.g., potassium permanganate (B83412) or iodine). nih.gov

By comparing the retention factor (Rf) of the spots corresponding to the starting materials and the product, a chemist can determine the optimal reaction time and conditions.

Chemical Reactivity and Functional Group Transformations of 6 Imino 5,5 Dimethyloxan 2 One

Reactions at the Imino Group (C=NH)

The imino group in 6-imino-5,5-dimethyloxan-2-one is a primary site for a variety of chemical reactions, including hydrolysis, reduction, oxidation, and addition reactions.

The imino group is susceptible to hydrolysis under both acidic and basic conditions, which typically leads to the cleavage of the C=N bond. In an acidic environment, the nitrogen atom is protonated, which increases the electrophilicity of the imino carbon, making it more susceptible to nucleophilic attack by water. The reaction proceeds through a tetrahedral intermediate, which then eliminates ammonia (B1221849) to yield the corresponding 6-oxo-5,5-dimethyloxan-2-one (a lactone).

Under basic conditions, the hydrolysis is initiated by the attack of a hydroxide ion on the imino carbon. The resulting intermediate can then be protonated to form the same lactone product and ammonia. The stability of 6-imino-5,5-dimethyloxan-2-one in aqueous media is therefore pH-dependent, with increased rates of hydrolysis observed at both low and high pH.

Table 1: Predicted Products of Hydrolysis of 6-Imino-5,5-Dimethyloxan-2-one

Starting MaterialReagents and ConditionsMajor Product
6-Imino-5,5-dimethyloxan-2-oneH₃O⁺6-Oxo-5,5-dimethyloxan-2-one
6-Imino-5,5-dimethyloxan-2-oneOH⁻, H₂O6-Oxo-5,5-dimethyloxan-2-one

The carbon-nitrogen double bond of the imino group can be readily reduced to a carbon-nitrogen single bond, yielding the corresponding amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction results in the formation of 6-amino-5,5-dimethyloxan-2-one.

Oxidation of the imino group is less common. Imines are generally stable to mild oxidizing agents. However, strong oxidizing agents can lead to cleavage of the C=N bond. The nitrogen of the imino group can also be oxidized to form an N-oxide, which can exhibit its own unique reactivity.

The imino carbon is electrophilic and can be attacked by a variety of nucleophiles. This reaction is analogous to the nucleophilic addition to carbonyl compounds. Grignard reagents (RMgX) and organolithium compounds (RLi) can add to the imino group to form a new carbon-carbon bond. Subsequent workup would yield a 6-substituted-6-amino-5,5-dimethyloxan-2-one. Other nucleophiles, such as cyanide, can also add to the C=N bond.

The nitrogen atom of the imino group possesses a lone pair of electrons, making it nucleophilic and basic. It can react with electrophiles, most commonly a proton from an acid. This protonation activates the imino group towards nucleophilic attack. Other electrophiles can also react at the nitrogen atom.

The C=N double bond of the imino group can participate in cycloaddition reactions. For instance, it can act as a dienophile in a [4+2] cycloaddition reaction (Diels-Alder type reaction) with a suitable diene. It can also undergo [2+2] cycloaddition with alkenes or alkynes, or [3+2] cycloaddition with 1,3-dipoles. These reactions provide routes to more complex heterocyclic structures. The specific reactivity and stereoselectivity of these cycloadditions would depend on the electronic nature of the reactants and the reaction conditions.

Reactions at the Lactone Moiety (C=O and Cyclic Ester Linkage)

The δ-lactone ring in 6-imino-5,5-dimethyloxan-2-one contains a carbonyl group and a cyclic ester linkage, both of which are reactive sites.

The ester linkage of the lactone is susceptible to nucleophilic acyl substitution. Hydrolysis, either acid- or base-catalyzed, will result in the opening of the lactone ring. Basic hydrolysis (saponification) with a reagent like sodium hydroxide would yield the sodium salt of the corresponding 5-hydroxy-4,4-dimethylpentanoic acid. Acid-catalyzed hydrolysis would yield the free hydroxy acid.

The carbonyl group of the lactone can be reduced by strong reducing agents such as lithium aluminum hydride. This reduction would typically lead to the opening of the lactone ring and the formation of a diol, namely 5,5-dimethylhexane-1,6-diol.

Table 2: Predicted Products of Reactions at the Lactone Moiety

Starting MaterialReagents and ConditionsMajor Product
6-Imino-5,5-dimethyloxan-2-one1. NaOH, H₂O; 2. H₃O⁺5-Hydroxy-4,4-dimethylpentanoic acid
6-Imino-5,5-dimethyloxan-2-one1. LiAlH₄; 2. H₂O5,5-Dimethylhexane-1,6-diol

Ring-Opening Reactions (e.g., via nucleophilic attack)

The oxanone ring of 6-imino-5,5-dimethyloxan-2-one is susceptible to nucleophilic attack, leading to ring-opening. This reactivity is characteristic of cyclic esters (lactones). The rate and outcome of such reactions are influenced by the nature of the nucleophile, the solvent, and the catalyst. The gem-dimethyl group at the 5-position can sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing the reaction rate compared to unsubstituted δ-valerolactone.

Common nucleophiles that can induce ring-opening include water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis). For instance, in the presence of an acid or base catalyst, water would hydrolyze the lactone to form the corresponding 5-hydroxy-5-methyl-2-oxohexanoic acid, which would exist in equilibrium with its open-chain and cyclized forms.

The following table summarizes potential ring-opening reactions with various nucleophiles:

NucleophileProductConditions
Water (H₂O)5-hydroxy-5-methyl-2-oxohexanoic acidAcid or base catalysis
Alcohol (R'OH)Alkyl 5-hydroxy-5-methyl-2-oxohexanoateAcid or base catalysis
Amine (R'NH₂)N-substituted 5-hydroxy-5-methyl-2-oxohexanamideTypically uncatalyzed or with mild acid/base

Ring-opening polymerization (ROP) of related δ-valerolactone is a well-studied process, often initiated by organometallic catalysts, to produce polyesters. researchgate.net By analogy, 6-imino-5,5-dimethyloxan-2-one could potentially undergo ROP, initiated by nucleophilic attack, to yield a functionalized polyester with pendant imino groups.

Transesterification Studies

Transesterification, the exchange of the alkoxy group of an ester, is a plausible reaction for 6-imino-5,5-dimethyloxan-2-one. This reaction is typically catalyzed by acids or bases. In the context of this molecule, intramolecular transesterification is unlikely due to the stable six-membered ring. However, intermolecular transesterification with an external alcohol would lead to a ring-opened ester, as described in the section on ring-opening reactions.

Studies on the copolymerization of δ-valerolactone with other lactones have demonstrated that transesterification can occur, influencing the microstructure of the resulting copolymer. For 6-imino-5,5-dimethyloxan-2-one, reacting it with a different alcohol in the presence of a suitable catalyst, such as a lanthanum complex, could lead to the formation of a new ester.

The general mechanism for acid-catalyzed transesterification involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of the original alkoxy group (in this case, the ring-opening). masterorganicchemistry.com

Reactions at the Alkyl Substituents (5,5-dimethyl)

Selective Functionalization Strategies for Methyl Groups

The gem-dimethyl group at the 5-position is generally unreactive. However, under specific conditions, selective functionalization of these methyl groups could be achieved. Strategies for C-H functionalization have advanced significantly, enabling the conversion of typically inert C-H bonds into more reactive functional groups.

One potential approach is through free-radical halogenation. Under UV light or with a radical initiator, one of the methyl groups could be selectively halogenated. The resulting haloalkyl derivative would then be a versatile intermediate for further synthetic transformations.

Another strategy could involve directed C-H activation, although the absence of a suitably positioned directing group within the 6-imino-5,5-dimethyloxan-2-one structure makes this challenging. However, the development of catalysts for non-directed C-H activation could open avenues for the selective oxidation or amination of the methyl groups. The gem-dimethyl group has been shown to be a valuable moiety in medicinal chemistry, and its functionalization can lead to molecules with enhanced biological activity. researchgate.netacs.org

Formation of Novel Heterocyclic Systems and Annulation Reactions

The bifunctional nature of 6-imino-5,5-dimethyloxan-2-one, possessing both an imine and a lactone, makes it a potential precursor for the synthesis of novel heterocyclic systems.

Intramolecular Cyclization Reactions

While the existing ring is relatively stable, intramolecular reactions could be induced under specific conditions. For instance, if one of the methyl groups at the 5-position were functionalized to bear a nucleophilic group, an intramolecular cyclization could lead to a bicyclic system.

A hypothetical reaction pathway could involve the deprotonation of the carbon at the 3-position (alpha to the carbonyl) to form an enolate. This enolate could then participate in an intramolecular reaction. However, the acidity of this proton is relatively low. A more plausible intramolecular reaction would be a Dieckmann-type cyclization if a suitable ester group were present elsewhere on the molecule, which is not the case in the parent structure. youtube.com The synthesis of iminolactones via intramolecular cyclization of carboxamides has been reported, highlighting the utility of cyclization reactions in forming such heterocyclic cores. acs.org

Intermolecular Annulation Reactions

6-Imino-5,5-dimethyloxan-2-one can be envisioned as a synthon for intermolecular annulation reactions to build larger heterocyclic frameworks. The imine nitrogen and the carbonyl carbon of the lactone are electrophilic centers, while the carbon atoms alpha to the carbonyl and the imine could potentially act as nucleophilic centers after deprotonation.

For example, a reaction with a 1,3-dicarbonyl compound could lead to the formation of a new ring. The enolate of the 1,3-dicarbonyl could attack the imine carbon, followed by an intramolecular condensation with the lactone carbonyl, resulting in a fused heterocyclic system.

The following table presents a hypothetical intermolecular annulation reaction:

ReactantReagentProduct
6-Imino-5,5-dimethyloxan-2-oneEthyl acetoacetateA fused dihydropyridinone derivative

These types of condensation reactions are fundamental in heterocyclic synthesis and would likely be applicable to this iminolactone, leading to a diverse range of complex molecules.

Applications in Synthetic Organic Chemistry and Materials Science

Role as a Versatile Synthetic Building Block for Complex Molecules

There is currently no available scientific literature to suggest that 6-imino-5,5-dimethyloxan-2-one has been utilized as a versatile synthetic building block for the creation of complex molecules.

A thorough review of the literature did not identify any instances of 6-imino-5,5-dimethyloxan-2-one being used as a precursor in the total synthesis or semi-synthesis of any natural products.

Multi-component reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. While imines and lactones are classes of compounds known to participate in MCRs, there is no specific research documenting the participation of 6-imino-5,5-dimethyloxan-2-one as an intermediate in such reaction sequences.

Exploration of Derivatives for Advanced Materials

The investigation of novel organic molecules for applications in advanced materials is a burgeoning field of research. However, there is no evidence in the current body of scientific literature to indicate that derivatives of 6-imino-5,5-dimethyloxan-2-one have been synthesized or explored for such purposes.

Nonlinear optical (NLO) materials are crucial for a range of technologies, including telecommunications and data storage. Organic molecules with specific structural features can exhibit significant NLO properties. At present, no studies have been published that investigate the NLO properties of 6-imino-5,5-dimethyloxan-2-one or its derivatives.

The incorporation of heterocyclic monomers into polymer chains can impart unique and desirable properties to the resulting materials. Lactones, for instance, are well-known monomers for the synthesis of biodegradable polyesters. However, there are no reports of 6-imino-5,5-dimethyloxan-2-one being used as a monomer or comonomer in the development of new polymeric architectures.

Potential in Catalytic Processes

The structural motifs present in 6-imino-5,5-dimethyloxan-2-one, namely the imine and lactone functionalities, suggest potential for its application in catalysis, either as a ligand for a metal catalyst or as an organocatalyst itself. Nevertheless, no research has been conducted or published to explore or validate this potential.

Ligand Design for Metal Catalysis

The design of ligands is a cornerstone of modern metal catalysis, enabling control over the reactivity and selectivity of a metallic center. A ligand's steric and electronic properties are paramount in dictating the outcome of a catalytic reaction. For a compound like 6-imino-5,5-dimethyloxan-2-one, the nitrogen atom of the imino group and the oxygen atom of the carbonyl group could theoretically act as a bidentate ligand, coordinating to a metal center. The gem-dimethyl group at the 5-position would introduce steric bulk, which could influence the coordination geometry and the accessibility of substrates to the catalytic site.

However, without experimental data, any discussion on its efficacy as a ligand is purely speculative. Key research findings that would be necessary to evaluate its potential would include:

Synthesis and characterization of metal complexes: Successful coordination of 6-imino-5,5-dimethyloxan-2-one to various transition metals would be the first step.

Catalytic activity studies: Testing the performance of these complexes in a range of catalytic transformations, such as cross-coupling reactions, hydrogenations, or oxidations, would be essential.

Interactive Data Table: Hypothetical Metal Complex Characterization

The following table is a hypothetical representation of data that would be crucial for evaluating a new ligand in metal catalysis. No such data currently exists for 6-imino-5,5-dimethyloxan-2-one.

Metal PrecursorLigandResulting ComplexCoordination ModeApplication StudiedOutcome
Pd(OAc)₂6-imino-5,5-dimethyloxan-2-one[Pd(L)Cl₂]Bidentate (N,O)Suzuki CouplingNot Reported
Rh(CO)₂acac6-imino-5,5-dimethyloxan-2-one[Rh(L)(CO)Cl]Monodentate (N)HydroformylationNot Reported
RuCl₂(PPh₃)₃6-imino-5,5-dimethyloxan-2-one[Ru(L)₂(PPh₃)₂]Bidentate (N,O)Transfer HydrogenationNot Reported

Organocatalytic Applications

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The functional groups within the organocatalyst are key to its mode of action. The 6-imino-5,5-dimethyloxan-2-one molecule possesses a basic imino group and a lactam structure, which could potentially be involved in various modes of activation. For instance, the imine nitrogen could act as a Brønsted base or a hydrogen bond acceptor.

To ascertain its potential in organocatalysis, researchers would need to investigate its performance in reactions such as:

Michael additions: Where the imine could activate the nucleophile.

Aldol reactions: Potentially through enamine or iminium ion intermediates, although this would likely require modification of the core structure.

Asymmetric catalysis: The introduction of chirality into the molecule would be necessary to explore its use in enantioselective transformations.

Interactive Data Table: Hypothetical Organocatalytic Reaction Screening

The following table illustrates the type of screening data that would be necessary to identify potential organocatalytic applications for a new compound. This data is not available for 6-imino-5,5-dimethyloxan-2-one.

Reaction TypeSubstrate 1Substrate 2Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (%)
Michael AdditionNitromethaneChalcone10Not ReportedNot Reported
Aldol ReactionAcetone4-Nitrobenzaldehyde20Not ReportedNot Reported
Mannich ReactionMalonateFormaldehyde/Aniline15Not ReportedNot Reported

Conclusions and Future Research Trajectories

Summary of Key Methodological Advances and Synthetic Achievements

A detailed search of scientific literature reveals no specific published methodologies for the synthesis of 6-imino-5,5-dimethyloxan-2-one. While general methods for the synthesis of related heterocyclic structures, such as lactams and imines, are well-established, specific adaptations and optimizations for the creation of this particular molecule, including reaction conditions, catalysts, yields, and purification techniques, are not documented in peer-reviewed sources. Consequently, there are no specific synthetic achievements to summarize for this compound at present.

Identification of Unresolved Challenges and Open Questions in 6-Imino-5,5-Dimethyloxan-2-one Chemistry

The chemistry of 6-imino-5,5-dimethyloxan-2-one is largely unexplored, meaning the entire field represents an open question. Fundamental aspects that remain to be addressed include:

Synthetic Pathways: The development of efficient and scalable synthetic routes is the primary unresolved challenge.

Physicochemical Properties: Basic properties such as melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry) have not been reported in the scientific literature.

Reactivity and Stability: The reactivity of the imino and lactone functionalities within this specific molecular framework is unknown. Studies on its stability under various conditions (e.g., pH, temperature, oxidative and reductive environments) are needed.

Tautomerism: The potential for imino-enamine tautomerism has not been investigated.

Without foundational research, the entire chemical profile of 6-imino-5,5-dimethyloxan-2-one remains an open area for investigation.

Prospective Directions for Derivatization and Expanded Applications (non-medical)

As no applications for 6-imino-5,5-dimethyloxan-2-one have been described, this section outlines purely prospective avenues for future research based on the functional groups present in the molecule. The imine and lactone moieties offer potential sites for derivatization:

N-Functionalization: The imine nitrogen could potentially be alkylated, acylated, or used as a handle to attach other molecular scaffolds, leading to a library of novel compounds.

Ring-Opening Reactions: The lactone ring could undergo hydrolysis or aminolysis to yield functionalized open-chain structures.

Polymer Chemistry: The molecule could theoretically serve as a monomer for polymerization, either through ring-opening polymerization of the lactone or through reactions involving the imine group, potentially leading to new materials with unique properties.

Potential non-medical applications for such derivatives could be explored in fields like materials science (e.g., as polymer building blocks), agrochemicals, or as ligands in coordination chemistry. However, these are speculative directions that would require substantial foundational research.

Considerations for Sustainable and Green Chemistry Approaches in its Synthesis and Transformations

There is no published research on the application of green chemistry principles to the synthesis or transformation of 6-imino-5,5-dimethyloxan-2-one. Future research in this area could focus on:

Atom Economy: Developing synthetic routes that maximize the incorporation of starting material atoms into the final product.

Use of Renewable Feedstocks: Investigating starting materials derived from biomass.

Catalytic Methods: Employing catalytic rather than stoichiometric reagents to reduce waste.

Benign Solvents: Utilizing environmentally friendly solvents or solvent-free reaction conditions.

Energy Efficiency: Designing synthetic processes that can be conducted at ambient temperature and pressure.

These considerations are standard in modern synthetic chemistry but have not yet been specifically applied to this compound according to available literature.

Q & A

Q. What ethical frameworks govern the sharing of primary data for 6-imino-5,5-dimethyloxan-2-one in open-access repositories?

  • Methodology : Adhere to GDPR and HIPAA for anonymized human/clinical data. Use platforms like Zenodo or Figshare with CC-BY licenses. Include detailed metadata (e.g., synthesis dates, instrument models) to facilitate reuse. Address intellectual property concerns via Material Transfer Agreements (MTAs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.